molecular formula C19H23ClFN3O3S B2758891 5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1049392-62-2

5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No. B2758891
CAS RN: 1049392-62-2
M. Wt: 427.92
InChI Key: YWSYJJWPJFCNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H23ClFN3O3S and its molecular weight is 427.92. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Antagonist for PET Studies

The compound, in its radiolabeled form ([18F]p-MPPF), has been used extensively to study the 5-HT1A receptors in the brain using positron emission tomography (PET). It serves as a tool to understand serotonergic neurotransmission in animal models and humans, highlighting its utility in neuropharmacological research to assess brain function and disorders (A. Plenevaux et al., 2000; A. Plenevaux et al., 2000).

Cocaine Abuse Therapeutic Agent

The compound's derivatives have shown promise as cocaine abuse therapeutic agents, demonstrating the chemical's versatility in drug development. This includes the synthesis of compounds with potential therapeutic applications, underscoring its significance in creating new treatment options for drug dependence (V. J. Forrat et al., 2007).

Study of 5-HT6 Receptor Antagonism

Derivatives of the compound have been identified as potent and selective antagonists of the 5-HT6 receptor, with implications for understanding and potentially treating neuropsychiatric disorders. This receptor is a target for cognitive enhancement and mood regulation, indicating the compound's relevance in developing treatments for conditions like depression and schizophrenia (T. Stean et al., 2002; S. Bromidge et al., 2001).

Corrosion Inhibition Studies

Piperidine derivatives, structurally related to the compound of interest, have been explored for their corrosion inhibition properties on iron surfaces. This application in materials science underscores the compound's potential beyond pharmacology, demonstrating its utility in industrial applications (S. Kaya et al., 2016).

properties

IUPAC Name

5-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFN3O3S/c1-27-18-7-6-15(20)14-19(18)28(25,26)22-8-9-23-10-12-24(13-11-23)17-5-3-2-4-16(17)21/h2-7,14,22H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSYJJWPJFCNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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